Tenofovir Alafenamide fumarate
Tenofovir Alafenamide fumarate
Tenofovir alafenamide is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic hepatitis B virus infection (HBV) in adults and children 6 years of age and older who weigh at least 55 lb (25 kg) and who meet certain requirements, as determined by a health care provider.
HBV can be an opportunistic infection (OI) of HIV.
HBV can be an opportunistic infection (OI) of HIV.
Brand Name:
Vulcanchem
CAS No.:
1392275-56-7
VCID:
VC0544918
InChI:
InChI=1S/2C21H29N6O5P.C4H4O4/c2*1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h2*5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t15-,16+,33?;15-,16+,33+;/m11./s1
SMILES:
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O
Molecular Formula:
C46H62N12O14P2
Molecular Weight:
1069.0 g/mol
Tenofovir Alafenamide fumarate
CAS No.: 1392275-56-7
Cat. No.: VC0544918
Molecular Formula: C46H62N12O14P2
Molecular Weight: 1069.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Tenofovir alafenamide is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic hepatitis B virus infection (HBV) in adults and children 6 years of age and older who weigh at least 55 lb (25 kg) and who meet certain requirements, as determined by a health care provider. HBV can be an opportunistic infection (OI) of HIV. |
|---|---|
| CAS No. | 1392275-56-7 |
| Molecular Formula | C46H62N12O14P2 |
| Molecular Weight | 1069.0 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |
| Standard InChI | InChI=1S/2C21H29N6O5P.C4H4O4/c2*1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h2*5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t15-,16+,33?;15-,16+,33+;/m11./s1 |
| Standard InChI Key | SVUJNSGGPUCLQZ-FBANTFQHSA-N |
| Isomeric SMILES | C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
| SMILES | CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
| Appearance | White to off-white solid powder |
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